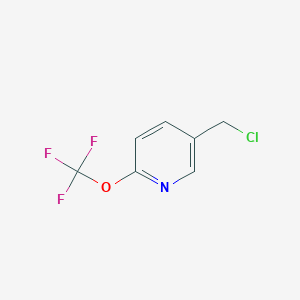
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
准备方法
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the phenyl ring.
Chlorination: Incorporation of a chlorine atom into the propanone structure.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
化学反应分析
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
科学研究应用
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
相似化合物的比较
Similar compounds to 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one include:
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.
1-(2-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one:
1-(4-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one: The position of the trifluoromethoxy group is different, which can influence the compound’s overall behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C11H9BrClF3O2 |
|---|---|
分子量 |
345.54 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI 键 |
FTCQKNMHMJTLLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















